molecular formula C11H15N3O B13314289 1-Ethyl-N-[1-(furan-2-yl)ethyl]-1H-pyrazol-4-amine

1-Ethyl-N-[1-(furan-2-yl)ethyl]-1H-pyrazol-4-amine

Cat. No.: B13314289
M. Wt: 205.26 g/mol
InChI Key: IQAAAUVVMOUGCM-UHFFFAOYSA-N
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Description

1-Ethyl-N-[1-(furan-2-yl)ethyl]-1H-pyrazol-4-amine (CAS: 1153206-37-1) is a pyrazole derivative with the molecular formula C₁₁H₁₅N₃O and a molecular weight of 205.26 g/mol . The compound features a pyrazole core substituted with an ethyl group at the 1-position and an N-linked 1-(furan-2-yl)ethyl moiety at the 4-position.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

1-ethyl-N-[1-(furan-2-yl)ethyl]pyrazol-4-amine

InChI

InChI=1S/C11H15N3O/c1-3-14-8-10(7-12-14)13-9(2)11-5-4-6-15-11/h4-9,13H,3H2,1-2H3

InChI Key

IQAAAUVVMOUGCM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NC(C)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-N-[1-(furan-2-yl)ethyl]-1H-pyrazol-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-N-[1-(furan-2-yl)ethyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

1-Ethyl-N-[1-(furan-2-yl)ethyl]-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-N-[1-(furan-2-yl)ethyl]-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and physicochemical

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features References
1-Ethyl-N-[1-(furan-2-yl)ethyl]-1H-pyrazol-4-amine R₁ = Ethyl; R₂ = 1-(furan-2-yl)ethyl C₁₁H₁₅N₃O 205.26 Not reported Furan ring enhances polarity
1-Ethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine R₁ = Ethyl; R₂ = 2-phenylethyl C₁₃H₁₈ClN₃ 251.76 Not reported Phenyl group increases hydrophobicity
1-(Tetrahydro-2H-pyran-2-yl)-N-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine R₁ = Tetrahydro-2H-pyran-2-yl; R₂ = 4-(trifluoromethyl)phenyl C₁₅H₁₆F₃N₃O 311.30 Not reported Trifluoromethyl group improves metabolic stability
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine R₁ = 3-Methyl; R₂ = Cyclopropyl-pyridin-3-yl C₁₂H₁₅N₄ 215.28 104.0–107.0 Pyridine and cyclopropyl groups enhance rigidity
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine R₁ = Ethyl; R₂ = Trifluoromethyl C₆H₈F₃N₃ 179.14 Not reported Compact structure with high electronegativity

Key Observations :

  • Polarity : The furan substituent in the target compound introduces oxygen-based polarity, contrasting with the hydrophobic phenyl group in the 2-phenylethyl analog .
  • Steric Bulk : The tetrahydro-2H-pyran-2-yl group in compound 2.3k adds steric bulk, which may hinder rotational freedom compared to the smaller ethyl group in the target compound .

Biological Activity

1-Ethyl-N-[1-(furan-2-yl)ethyl]-1H-pyrazol-4-amine (CAS No. 1153206-37-1) is a pyrazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique structure, which integrates a pyrazole moiety with a furan substituent, suggesting possible interactions with biological targets. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and other pharmacological properties based on recent research findings.

  • Molecular Formula : C₁₁H₁₅N₃O
  • Molecular Weight : 205.26 g/mol
  • Purity : 95% .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-Ethyl-N-[1-(furan-2-yl)ethyl]-1H-pyrazol-4-amine. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies and Findings:

  • Cell Line Testing :
    • The compound exhibited notable activity against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines, with IC50 values indicating effective inhibition of cell proliferation .
    • In vitro assays showed IC50 values ranging from 3.79 µM to 42.30 µM across different cell lines, suggesting a promising lead for further development .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and the inhibition of key cellular pathways associated with tumor growth and survival .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been extensively studied. This compound's structure suggests it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Research Insights:

  • COX Inhibition :
    • Preliminary studies indicate that derivatives similar to 1-Ethyl-N-[1-(furan-2-yl)ethyl]-1H-pyrazol-4-amine exhibit selective COX-2 inhibition, providing a basis for their anti-inflammatory action .
    • In vivo models demonstrated reduced edema in carrageenan-induced inflammation tests, showcasing its potential as an effective anti-inflammatory agent .

Summary of Biological Activities

Activity TypeTest SubjectIC50 ValuesNotes
AnticancerMCF73.79 µMSignificant growth inhibition
NCI-H46012.50 µMEffective against lung cancer
SF-26842.30 µMCentral nervous system cancer
Anti-inflammatoryCOX InhibitionNot specifiedPotential selective COX-2 inhibitor

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